molecular formula C16H19F3N6OS B6457220 2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2549040-87-9

2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B6457220
CAS No.: 2549040-87-9
M. Wt: 400.4 g/mol
InChI Key: RIDUSLXPXQNFSX-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its cyclopropyl, piperazine, and thiadiazole groups. The presence of a trifluoromethyl group on the pyrimidine ring adds significant electron-withdrawing properties, making the compound unique in its interactions and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves multiple steps:

  • Formation of the pyrimidine ring: : This typically involves the cyclization of a suitable 1,3-dicarbonyl compound with an appropriate nitrile or amidine.

  • Introduction of the trifluoromethyl group: : This is often achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under basic conditions.

  • Formation of the piperazine-thiadiazole intermediate: : This involves the condensation of a thiadiazole derivative with a piperazine ring, facilitated by a protecting group strategy to ensure selective reactions.

  • Final coupling step: : The final compound is synthesized by coupling the pyrimidine core with the piperazine-thiadiazole intermediate, typically using a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic steps but optimized for scale. This includes:

  • Use of continuous flow reactors: for better control of reaction conditions and yields.

  • Employing safer reagents: and catalysts that are amenable to large-scale synthesis.

  • Process optimization: to reduce waste and improve atom economy.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: : The thiadiazole and piperazine rings may undergo oxidation under specific conditions.

  • Reduction: : The trifluoromethyl group is relatively resistant, but the piperazine ring can be reduced under hydrogenation conditions.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur on the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Use of hydrogen gas (H2) with a palladium catalyst (Pd/C).

  • Substitution: : Use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific sites of reactivity. Oxidation may lead to the formation of sulfoxides or sulfones on the thiadiazole ring. Reduction could result in the formation of partially or fully hydrogenated piperazine derivatives.

Scientific Research Applications

2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications:

  • Chemistry: : Used as a building block for designing new chemical entities with desired properties.

  • Biology: : Studied for its potential interactions with biological macromolecules and effects on cellular processes.

  • Medicine: : Investigated for its potential as a pharmacophore in drug discovery, particularly targeting specific enzymes or receptors.

  • Industry: : Utilized in materials science for developing new materials with unique electronic or structural properties.

Mechanism of Action

The compound's mechanism of action involves several molecular targets and pathways:

  • Enzymatic interactions: : Inhibition or activation of specific enzymes through binding to their active sites.

  • Receptor binding: : Modulation of receptor activity by acting as an agonist or antagonist.

  • Pathway modulation: : Influencing cellular signaling pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-4-(4-pyridyl)-6-(trifluoromethyl)pyrimidine: : Shares the cyclopropyl and trifluoromethyl groups but has a pyridyl instead of a piperazine-thiadiazole group.

  • 4-[4-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine: : Lacks the cyclopropyl and trifluoromethyl groups, simplifying the structure.

  • 4-chloro-6-(trifluoromethyl)pyrimidine: : A simpler analog with only a trifluoromethyl substituent and a chlorine atom.

Uniqueness

What makes 2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine unique is the combination of its structural features:

  • The cyclopropyl group introduces strain and unique conformational properties.

  • The piperazine-thiadiazole moiety adds versatility in biological interactions.

  • The trifluoromethyl group enhances its electron-withdrawing capability, impacting its reactivity and stability.

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Properties

IUPAC Name

5-[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6OS/c1-26-9-12-21-15(27-23-12)25-6-4-24(5-7-25)13-8-11(16(17,18)19)20-14(22-13)10-2-3-10/h8,10H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDUSLXPXQNFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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